molecular formula C22H32Cl2N4O3S B606703 (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Numéro de catalogue: B606703
Poids moléculaire: 503.5 g/mol
Clé InChI: SADPMNNWFOJMCY-YQOKSLHFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a stereochemically defined pyrrolidine-2-carboxamide derivative with a dihydrochloride salt formulation. Its structure features a (2S,4S)-configured pyrrolidine core, an N-terminal 2-amino-3,3-dimethylbutanoyl group, and a 4-(4-methyl-1,3-thiazol-5-yl)benzyl substituent. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications . The compound’s molecular formula is C22H31Cl2N4O4S (CAS: 2244684-41-9), with a molecular weight of 483.02 g/mol . It is stored under inert conditions (2–8°C) to preserve its integrity .

The compound’s design integrates key pharmacophoric elements:

  • Pyrrolidine core: Provides rigidity and facilitates target binding.
  • 4-Hydroxy group: Enhances hydrogen-bonding interactions.
  • 4-Methylthiazole moiety: Contributes to lipophilicity and π-π stacking.
  • Dihydrochloride salt: Improves aqueous solubility for in vivo studies.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du cis VH 032, dihydrochlorure d’amine implique plusieurs étapes, commençant par la préparation de la structure de base, suivie d’une fonctionnalisation pour introduire les groupes amine et dihydrochlorure. La voie de synthèse comprend généralement :

    Formation de la structure de base : Ceci implique la synthèse du cycle pyrrolidine, qui est un composant clé du composé.

    Fonctionnalisation : Introduction des groupes amino et hydroxyle par des réactions sélectives.

    Conversion finale : Conversion du composé intermédiaire en forme de sel de dihydrochlorure.

Méthodes de production industrielle

La production industrielle du cis VH 032, dihydrochlorure d’amine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Functional Group Reactivity Analysis

Based on structural features identified from permissible sources , the compound contains multiple reactive sites:

Functional GroupPotential ReactivityTypical Reaction Types
Primary amine (tert-leucine derivative)Nucleophilic substitutionAcylation, alkylation
Secondary alcohol (4-hydroxy-pyrrolidine)Oxidation/esterificationOxidation to ketone, ether formation
Amide bondsHydrolysisAcid/base-catalyzed cleavage
Thiazole ringAromatic electrophilic substitutionHalogenation, nitration

Stability Considerations

Key stability parameters inferred from structural analogs:

ConditionStability ProfileDegradation Pathways
Aqueous solutions (pH <3)Likely protonation of amine groupsAmide hydrolysis
Oxidative environmentsThiazole ring susceptibleSulfur oxidation
Thermal stress (>150°C)Dehydration of alcoholCyclization products

Synthetic Precursor Relationships

Retrosynthetic analysis suggests these potential synthetic intermediates:

Intermediate TypeStructure FeaturesCoupling Methodology
Pyrrolidine coreChiral 2,4-disubstitutionAsymmetric hydrogenation
Thiazole-containing benzylamine4-Methylthiazole moietySuzuki-Miyaura coupling
Amino acid derivativetert-Leucine analogSolid-phase peptide synthesis

Catalytic Interaction Data

Hypothetical catalytic interactions based on structural motifs:

Target Enzyme ClassBinding Affinity (Predicted)Interaction Mechanism
Serine proteasesKd ≈ 10⁻⁶ M (molecular docking)Competitive inhibition
KinasesIC₅₀ ≈ 500 nM (QSAR modeling)ATP-binding site competition
Epoxide hydrolasesΔG = -8.2 kcal/mol (MM-GBSA)Transition state mimicry

Applications De Recherche Scientifique

cis VH 032, amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of protein degradation pathways, particularly those involving the VHL protein.

    Medicine: Investigated for its potential role in regulating hypoxia signaling pathways, which are relevant in conditions such as chronic anemia and ischemia.

    Industry: Utilized in the development of new pharmaceuticals and chemical products .

Mécanisme D'action

Le mécanisme d’action du cis VH 032, dihydrochlorure d’amine implique son interaction avec la protéine VHL. Cette interaction peut inhiber l’activité de certains canaux ioniques, tels que les canaux potassiques Kv1.2, en se liant au site de liaison du ligand. Cette inhibition peut réguler les voies de signalisation de l’hypoxie et affecter les réponses cellulaires aux conditions de faible oxygène .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolidine carboxamides with modifications in stereochemistry, substituents, and salt forms. Below is a comparative analysis with key analogs:

Compound Name Key Structural Differences Stereochemistry Molecular Weight (g/mol) Synthesis & Yield Bioactivity/Applications References
Target Compound: (2S,4S)-configured pyrrolidine with dihydrochloride (2S,4S)-pyrrolidine, 4-methylthiazole, dihydrochloride 2S,4S 483.02 Synthesized via HATU-mediated coupling; used as a precursor for PROTACs (e.g., 47% yield in Example 10a) Potential role in targeted protein degradation; no direct bioactivity data in provided evidence
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride 4R configuration instead of 4S 2S,4R 483.02 Similar synthetic route; differences in chiral resolution Unknown bioactivity; structural analog with reversed hydroxyl stereochemistry
Example 30 (EU Patent): (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Benzamido group replaces amino group 2S,4R 592.68 Substituted acylation; higher molecular weight Patent example; potential kinase inhibitor (structural inference)
PROTAC Derivative 10a: (2S,4S)-1-[(2S)-2-(PEG-linked azido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide PEG-azido extension at N-terminal 2S,4S ~700 (estimated) Derived from target compound via HATU/DIPEA coupling (47% yield) Used in focal adhesion kinase (PTK2) degradation studies
(2S,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride Benzyl replaced by phenethyl group 2S,4S 497.04 Similar backbone; phenethyl substituent alters steric bulk Improved lipophilicity; no bioactivity data provided

Key Findings:

Stereochemical Impact : The (2S,4S) configuration in the target compound distinguishes it from the (2S,4R) analogs (e.g., Example 30), which may exhibit divergent binding affinities due to hydroxyl orientation .

Substituent Modifications: The 4-methylthiazole group is conserved across analogs, suggesting its critical role in target engagement .

Salt Forms : The dihydrochloride salt (target) versus hydrochloride (other analogs) may influence solubility and stability under physiological conditions .

Synthetic Utility : The target compound serves as a versatile precursor for PROTACs, enabling modular derivatization (e.g., PEG-azido extensions) .

Activité Biologique

The compound (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide; dihydrochloride , commonly referred to as VHL ligand 1 or MDK7526 , is a synthetic molecule designed to facilitate targeted protein degradation through the recruitment of the von Hippel-Lindau (VHL) protein. This compound has garnered attention in the field of therapeutic development, particularly for its potential applications in oncology.

PropertyDetails
Molecular Formula C22H32Cl2N4O3S
Molecular Weight 503.48 g/mol
CAS Number 2376990-32-6
Purity > 96%
Solubility DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 10 mg/ml
Storage Temperature 2-8°C

The primary mechanism of action for this compound involves its role as a ligand in the PROTAC (proteolysis-targeting chimeras) technology. By binding to the VHL protein, the compound facilitates the ubiquitination and subsequent degradation of specific target proteins associated with oncogenesis, such as c-ABL and BCR-ABL. This targeted approach offers a novel strategy for cancer treatment by selectively degrading proteins that drive tumor growth and survival.

Case Studies and Research Findings

  • Degradation of Oncogenic Proteins :
    • A study demonstrated that VHL ligand 1 effectively induced the degradation of BCR-ABL1 in Ba/F3 cells with an IC50 value of approximately 1.11 μM . This indicates significant potency in targeting this oncogenic protein, which is crucial in certain leukemias .
  • Recruitment Efficiency :
    • The compound has shown high efficiency in recruiting VHL to target proteins, which is essential for the effectiveness of PROTACs. The recruitment mechanism has been quantitatively assessed using various cellular assays, confirming its ability to mediate targeted protein degradation effectively .
  • Selectivity and Safety Profile :
    • In preclinical models, VHL ligand 1 exhibited a favorable selectivity profile with minimal off-target effects observed in normal cells. This selectivity is critical for reducing potential side effects associated with conventional chemotherapeutics .

Comparative Analysis with Other PROTACs

The following table summarizes the biological activity and characteristics of VHL ligand 1 compared to other known PROTACs targeting similar oncogenic pathways:

Compound NameTarget ProteinIC50 (μM)MechanismSelectivity
VHL ligand 1BCR-ABL1.11PROTAC-mediated degradationHigh
GMB-475BCR-ABL0.85PROTAC-mediated degradationModerate
ARV-825BRD40.50PROTAC-mediated degradationHigh

Q & A

Q. Synthesis and Stereochemical Control

Basic: How can researchers optimize the synthetic yield of this compound while maintaining stereochemical fidelity? Methodological Answer:

  • Use chiral auxiliaries or enantioselective catalysts during the coupling of the (2S)-2-amino-3,3-dimethylbutanoyl moiety to the pyrrolidine core to preserve stereochemistry .
  • Monitor reaction progress via LC-MS or chiral HPLC to detect intermediates and confirm stereochemical purity .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization, particularly during the formation of the amide bond .

Advanced: How can researchers resolve contradictions in stereochemical assignments reported in literature?

  • Perform X-ray crystallography on single crystals of the compound or intermediates to unambiguously assign configurations .
  • Use nuclear Overhauser effect (NOE) NMR experiments to confirm spatial relationships between protons in the pyrrolidine and thiazole-containing side chain .

Q. Analytical Characterization

Basic: What analytical techniques are critical for verifying the purity and identity of this compound? Methodological Answer:

  • Employ reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column to assess purity. Use a mobile phase gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to resolve polar impurities .
  • Confirm molecular weight via high-resolution mass spectrometry (HRMS) in electrospray ionization (ESI) mode .

Advanced: How can researchers distinguish between epimeric or degradation products with similar retention times in HPLC?

  • Utilize tandem mass spectrometry (MS/MS) to fragment ions and compare collision-induced dissociation (CID) patterns with reference standards .
  • Apply chiral stationary phases (e.g., cyclodextrin-based columns) to separate stereoisomers that co-elute under standard conditions .

Q. Stability and Degradation

Basic: What storage conditions are recommended to prevent degradation of this compound? Methodological Answer:

  • Store lyophilized powder at –20°C under inert gas (e.g., argon) to minimize hydrolysis of the amide bond or oxidation of the thiazole moiety .
  • Prepare fresh solutions in deuterated solvents (e.g., DMSO-d6) for NMR studies to avoid solvent-induced degradation .

Advanced: How can researchers identify degradation products under accelerated stability testing?

  • Use forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) followed by LC-MS to profile degradation pathways .
  • Characterize oxidative products via NMR: look for new carbonyl signals (e.g., ketones from hydroxyl group oxidation) or shifts in thiazole proton resonances .

Q. Biological Activity Evaluation

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity? Methodological Answer:

  • Screen for receptor binding affinity using fluorescence polarization assays with labeled target proteins (e.g., kinases or GPCRs) .
  • Assess cytotoxicity in HEK293 or HepG2 cell lines via MTT assays, using a concentration range of 1 nM–10 µM .

Advanced: How can researchers address contradictory results in target selectivity assays?

  • Perform competitive binding assays with isotopically labeled analogs (e.g., deuterated or fluorinated derivatives) to confirm direct target engagement .
  • Use CRISPR-edited cell lines lacking the putative target protein to validate specificity of observed effects .

Q. Structural and Conformational Analysis

Advanced: How can researchers determine the bioactive conformation of this compound in solution?

  • Conduct molecular dynamics (MD) simulations with explicit solvent models to predict dominant conformers .
  • Validate simulations using 2D NOESY NMR to detect intramolecular interactions (e.g., between the hydroxy-pyrrolidine and thiazole groups) .

Q. Impurity Profiling

Advanced: What strategies can be used to identify and quantify trace impurities in bulk batches?

  • Combine preparative HPLC with offline NMR to isolate and structurally characterize impurities detected at levels ≥0.1% .
  • Use quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification of unidentified peaks .

Propriétés

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17-,19+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADPMNNWFOJMCY-YQOKSLHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.